molecular formula C26H26N2O4S2 B4224485 1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide

1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide

Cat. No.: B4224485
M. Wt: 494.6 g/mol
InChI Key: XMOBEPYUZXQYKK-UHFFFAOYSA-N
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Description

1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide is an organic compound with the molecular formula C26H26N2O4S2 It is a derivative of naphthalene, featuring two sulfonamide groups attached to the 1 and 5 positions of the naphthalene ring, each bonded to a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines or other reduced forms.

    Substitution: The phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylethyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-phenylethyl)-1,5-naphthalenedisulfonamide: A closely related compound with similar structural features.

    N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Another compound with sulfonamide groups but different aromatic core.

Uniqueness

1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of phenylethyl groups

Properties

IUPAC Name

1-N,5-N-bis(2-phenylethyl)naphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S2/c29-33(30,27-19-17-21-9-3-1-4-10-21)25-15-7-14-24-23(25)13-8-16-26(24)34(31,32)28-20-18-22-11-5-2-6-12-22/h1-16,27-28H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOBEPYUZXQYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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